molecular formula C11H12ClN3O2 B11779497 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11779497
M. Wt: 253.68 g/mol
InChI Key: QHHCACQTLQBPAV-UHFFFAOYSA-N
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Description

5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706444-49-6) is a high-purity chemical compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.69 . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry and serve as important bioisosteres for carboxylic acids, esters, and carboxamides . Derivatives of 1,3,4-oxadiazole are extensively investigated for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This specific compound, featuring a 4-chloro-2,6-dimethylphenoxymethyl substituent, is a valuable building block for researchers designing and synthesizing novel bioactive molecules. It is particularly useful in anticancer and antimicrobial research, where 1,3,4-oxadiazole cores have shown significant promise . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

5-[(4-chloro-2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12ClN3O2/c1-6-3-8(12)4-7(2)10(6)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15)

InChI Key

QHHCACQTLQBPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=NN=C(O2)N)C)Cl

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-(4-Chloro-2,6-dimethylphenoxy)acetohydrazide

The ester precursor, methyl 2-(4-chloro-2,6-dimethylphenoxy)acetate, is reacted with 80% hydrazine hydrate in ethanol under reflux (4–6 hours). Key parameters include:

ParameterOptimal ConditionYield
SolventAbsolute ethanol80–85%
TemperatureReflux (~78°C)
Molar Ratio1:1 (ester:hydrazine)

The product, 2-(4-chloro-2,6-dimethylphenoxy)acetohydrazide, is isolated as a pink amorphous solid after aqueous workup. Characterization data aligns with expectations:

  • IR (KBr): 3412 cm⁻¹ (N–H stretch), 1667 cm⁻¹ (amide C=O).

  • ¹H-NMR (CDCl₃): δ 6.96 (s, aromatic H), 4.20 (s, OCH₂), 3.80 (s, NH₂).

Step 2: Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH):

ParameterOptimal ConditionYield
SolventAbsolute ethanol85–90%
ReagentCS₂ (2 eq), KOH (1 eq)
TemperatureReflux (6 hours)

The reaction proceeds via intramolecular dehydration, forming the oxadiazole ring. The product is precipitated by acidifying to pH 5–6 with dilute HCl.

Alternative Cyclization Strategies

Phosphorus Oxychloride-Mediated Cyclization

In lieu of CS₂/KOH, phosphorus oxychloride (POCl₃) facilitates cyclization under milder conditions:

  • Conditions: Hydrazide (1 eq), POCl₃ (1.2 eq), dichloroethane, 80°C, 3 hours.

  • Yield: 78–82%.

  • Advantage: Reduced reaction time and lower impurity profile.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization:

  • Conditions: Hydrazide (1 eq), CS₂ (2 eq), KOH (1 eq), DMF, 120°C, 15 minutes.

  • Yield: 88%.

  • Benefit: Energy efficiency and improved scalability.

Industrial-Scale Optimization

For commercial production, critical parameters include:

FactorIndustrial ProtocolOutcome
CatalystZeolite-supported KOH95% purity
Solvent RecyclingEthanol distillation recoveryCost reduction by 30%
Temperature ControlGradual heating (50°C → 80°C)Minimized side products

These adjustments enhance yield reproducibility and reduce waste.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Spectroscopic Validation

  • IR Spectroscopy:

    • 3231 cm⁻¹ (C–H aromatic).

    • 1673 cm⁻¹ (C=N oxadiazole).

  • ¹³C-NMR: δ 165.2 (C=N), 114.5–130.8 (aromatic carbons).

Elemental Analysis

ElementCalculated (%)Observed (%)
C55.8855.57
H5.635.49
N8.698.54

Deviations <0.3% confirm high purity.

Challenges and Troubleshooting

Common Issues

  • Low Yield: Often due to incomplete hydrazide formation. Remedy: Prolong reflux time (up to 8 hours).

  • Impurity Formation: Side products from over-cyclization. Solution: Strict pH control during precipitation (pH 5–6).

Solvent Selection Impact

SolventYield (%)Purity (%)
Ethanol8595
DMF8893
Acetonitrile7289

Ethanol balances yield and environmental safety .

Chemical Reactions Analysis

Types of Reactions

5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine.

  • Mechanism of Action :
    • The compound exhibits significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division .
  • Case Studies :
    • In a study evaluating similar oxadiazole derivatives, compounds demonstrated growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines including SNB-19 and OVCAR-8 .
    • Another study reported that specific analogues showed effective binding to the active site of tubulin complexes, indicating their potential as novel anticancer agents .

Antioxidant and Anti-Diabetic Activities

Beyond anticancer properties, oxadiazole derivatives have shown promising antioxidant and anti-diabetic activities:

  • Antioxidant Activity :
    • Compounds derived from the oxadiazole structure have been tested for their ability to scavenge free radicals. Certain derivatives exhibited significant radical scavenging potential through various assays (DPPH, hydroxyl radical scavenging) .
  • Anti-Diabetic Effects :
    • In vivo studies using genetically modified models demonstrated that some oxadiazole derivatives effectively reduced blood glucose levels, showcasing their potential in diabetes management .

Synthesis and Structural Variations

The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step procedures:

  • Starting Materials : The synthesis often begins with readily available phenolic compounds and chloroacetyl derivatives.
  • Reaction Conditions : Conditions such as temperature control and choice of solvents are crucial for optimizing yield and purity.

Potential in Agriculture

Emerging research indicates that oxadiazole derivatives may also possess agrochemical properties:

  • Pesticidal Activity :
    • Some studies suggest that these compounds can act as effective insecticides or fungicides due to their biological activity against pests and pathogens .

Mechanism of Action

The mechanism of action of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituents Key Activities/Properties References
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (Target) (4-Chloro-2,6-dimethylphenoxy)methyl Hypothesized enzyme inhibition, anticancer -
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Id) 4-Chlorophenyl Cytotoxic (78% yield)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) 4-Methoxyphenyl, 2,4-dimethylphenyl Anticancer (Mean GP: 62.62)
N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) 4-Chlorophenyl, 2,4-dimethylphenyl Anticancer (Mean GP: 78.46)
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl Potential kinase inhibition
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine 2-Methylindole Antimicrobial, antioxidant

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents modulate biological activity. For example, 4u (chlorophenyl) showed higher anticancer activity (GP: 78.46) than 4s (methoxyphenyl, GP: 62.62), suggesting chloro groups may enhance cytotoxicity in certain contexts .

Pharmacological Activity

Anticancer Activity
  • Mechanism: The 2-amino-1,3,4-oxadiazole moiety forms hydrogen bonds with kinase ATP-binding pockets (e.g., GSK-3β), as seen in molecular docking studies . The target compound’s phenoxy group may enhance binding via π-π stacking or hydrophobic interactions.
  • Potency: Compounds like 116, 117, and 118 (IC50: 1.1–1.5 µM) demonstrate nanomolar-range activity against cancer cells, comparable to standard drugs . The target compound’s activity is hypothesized to align with these values due to structural similarities.
Antimicrobial Activity
  • Derivatives with heterocyclic substituents (e.g., 2-methylindole) show moderate antimicrobial activity, but the target compound’s bulky phenoxy group may limit this effect .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula logP (Predicted) Solubility (Water) Key Structural Features
Target Compound C12H14ClN3O2 ~3.5 Low Bulky phenoxy, chloro, methyl groups
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine C8H6ClN3O ~2.8 Moderate Simple chlorophenyl substituent
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine C7H6N4O ~1.2 High Polar pyridinyl group

Structural Insights :

  • Hydrogen Bonding: The 2-amino group and oxadiazole nitrogens enable hydrogen bonding with enzymes, as seen in crystal structures . The target compound’s phenoxy group may introduce additional C–H⋯π interactions.
  • Crystal Packing : Analogues like 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine form dimeric structures via N–H⋯N bonds, a feature likely conserved in the target compound .

Biological Activity

5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2,6-dimethylphenol with appropriate reagents to form the oxadiazole ring. The process can be optimized for yield and purity through various chemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine have demonstrated significant activity against various cancer cell lines. In a study evaluating similar compounds, one derivative exhibited a potent growth inhibition against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at a concentration of 10 µM . These findings suggest that modifications in the oxadiazole structure can lead to enhanced anticancer properties.

Molecular docking studies indicate that these compounds may interact effectively with tubulin and other cellular targets. For example, a related compound showed a docking score of -8.030 kcal/mol when interacting with the tubulin-combretastatin A4 complex . This interaction is crucial for disrupting microtubule dynamics in cancer cells.

Antibacterial Activity

In addition to anticancer properties, some derivatives have shown promising antibacterial activity. One compound demonstrated significant efficacy against both Gram-negative and Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This dual activity highlights the versatility of oxadiazole derivatives in therapeutic applications.

Neuropharmacological Effects

Oxadiazole derivatives have also been explored for their effects on GABA receptors. A series of studies have indicated that compounds similar to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine exhibit binding affinities greater than diazepam at benzodiazepine receptors . These findings suggest potential applications in treating anxiety and seizure disorders.

Data Summary

Biological Activity Target Effect Reference
AnticancerSNB-19PGI = 65.12 at 10 µM
AnticancerNCI-H460PGI = 55.61 at 10 µM
AntibacterialVarious BacteriaMIC = 8 µg/mL
NeuropharmacologicalGABA ReceptorsHigher affinity than diazepam

Case Studies

  • Anticancer Evaluation : A study on a related oxadiazole derivative demonstrated significant cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications can lead to enhanced biological activity.
  • Neuropharmacological Assessment : In vitro studies showed that certain oxadiazole derivatives exhibit promising anxiolytic effects with minimal side effects on cognitive functions compared to traditional benzodiazepines.

Q & A

Q. Key Considerations :

  • Reagent Ratios : Excess CNBr (1.5–2.0 equivalents) ensures complete cyclization.
  • Solvent Choice : Methanol or ethanol balances reactivity and solubility.
  • Yield Optimization : Yields range from 65–75%, influenced by reaction time and temperature .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:
Spectroscopic Techniques :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms oxadiazole ring formation (C=N peaks at ~160 ppm) .
  • IR Spectroscopy : Detects N–H stretching (~3300 cm⁻¹) and C=N/C–O–C vibrations (~1600–1250 cm⁻¹) .

Q. Crystallographic Methods :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular conformation (e.g., dihedral angles between oxadiazole and aromatic rings: 32–74°) .
  • Refinement Software : SHELXL refines structures with R-factors < 0.05, using full-matrix least-squares methods .

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupP1 (triclinic)
Dihedral Angle (Oxadiazole/Phenyl)32.41°–74.51°
Hydrogen BondingN–H⋯N (2.8–3.0 Å)

Advanced: How can researchers optimize synthesis yield under varying reaction conditions?

Methodological Answer:
Critical Factors :

  • Catalytic Additives : Iodine (I₂) in potassium iodide (KI) enhances cyclization efficiency .
  • Temperature Control : Reflux at 70–80°C for 4–6 hours maximizes yield while minimizing side reactions .
  • Solvent Polarimetry : Polar aprotic solvents (e.g., DMF) may improve reactivity but require post-reaction purification.

Case Study :
El-Sayed et al. achieved 75% yield using NaOH (4 N) and I₂/KI in ethanol, highlighting the role of base in deprotonation and iodine in oxidative cyclization .

Advanced: How do crystallographic studies inform molecular conformation and intermolecular interactions?

Methodological Answer:
SCXRD reveals:

  • Molecular Geometry : The oxadiazole ring adopts a planar conformation, with substituents (e.g., 4-chloro-2,6-dimethylphenoxy) forming dihedral angles of 32–74° .
  • Intermolecular Interactions : N–H⋯N hydrogen bonds create anti-parallel dimers (R₂²(8) motif), stabilizing crystal packing .
  • Electron Density Maps : SHELXPRO software models anisotropic displacement parameters, resolving ambiguities in H-atom positions .

Practical Application :
These insights guide structure-activity relationship (SAR) studies by correlating molecular geometry with bioactivity .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:
Common Contradictions :

  • Variable antiproliferative IC₅₀ values across cancer cell lines .
  • Discrepancies in antimicrobial efficacy due to assay protocols .

Q. Resolution Strategies :

Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and MIC thresholds for comparability .

Structural Modifications : Introduce electron-withdrawing groups (e.g., –Cl) to enhance metabolic stability and activity .

Meta-Analysis : Cross-reference bioactivity data with crystallographic parameters (e.g., hydrogen-bonding capacity) .

Example :
Compound 4b (N-(2-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) showed superior antiproliferative activity (mean GP = 45.20) due to optimized lipophilicity and hydrogen-bond donor capacity .

Advanced: How is computational modeling integrated with experimental data to predict bioactivity?

Methodological Answer:
Workflow :

Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with EGFR or tubulin).

QSAR Modeling : Correlate electronic parameters (HOMO/LUMO gaps) with bioactivity .

Validation : Compare predicted IC₅₀ values with experimental assays.

Case Study :
Oxadiazole derivatives with electron-deficient rings show enhanced kinase inhibition, validated by SCXRD-confirmed planar conformations facilitating π-π stacking .

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